molecular formula C18H21FN2O4S B5577951 N-{[(2S,4S)-4-fluoro-1-(2-methyl-3-furoyl)pyrrolidin-2-yl]methyl}-2-methylbenzenesulfonamide

N-{[(2S,4S)-4-fluoro-1-(2-methyl-3-furoyl)pyrrolidin-2-yl]methyl}-2-methylbenzenesulfonamide

Cat. No.: B5577951
M. Wt: 380.4 g/mol
InChI Key: NLPSYHLXRKNSSY-GJZGRUSLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(2S,4S)-4-fluoro-1-(2-methyl-3-furoyl)pyrrolidin-2-yl]methyl}-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C18H21FN2O4S and its molecular weight is 380.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 380.12060649 g/mol and the complexity rating of the compound is 609. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Quantum Chemical and Molecular Dynamic Simulation Studies

Research on piperidine derivatives, which share structural similarities with the given compound, has shown significant potential in corrosion inhibition of metals. Quantum chemical calculations and molecular dynamics simulations have been utilized to predict the adsorption and corrosion inhibition properties of these derivatives on iron surfaces. This approach demonstrates the compound's potential application in materials science, particularly in protecting metals from corrosion (S. Kaya et al., 2016).

Synthesis and NMR Studies of Fluorosubstituted Heterocycles

Another related study involves the synthesis and NMR studies of fluorosubstituted five-membered heterocycles, highlighting the importance of fluorine atoms in the modification of electronic and structural properties of organic molecules. These findings suggest potential applications in organic synthesis and drug design, where the modification of molecular properties can lead to compounds with desired biological activities (E. Dvornikova et al., 2003).

Functionalization of C60

Research on the reaction of N-fluorobenzenesulfonimide with C60 and its application as a precursor for various fullerene adducts showcases the compound's potential in materials science, particularly in the development of novel materials with unique electronic properties. This study opens avenues for the use of sulfonamide derivatives in the functionalization of fullerenes, potentially leading to applications in nanotechnology and electronics (Yanbang Li et al., 2015).

Structural Characterization of Methylbenzenesulfonamide Antagonists

Investigations into methylbenzenesulfonamide antagonists for potential applications in HIV-1 infection prevention highlight the role of sulfonamide compounds in medicinal chemistry. The development and structural characterization of these antagonists demonstrate the compound's applicability in drug discovery and development, particularly in the search for new therapeutics for infectious diseases (Cheng De-ju, 2015).

Properties

IUPAC Name

N-[[(2S,4S)-4-fluoro-1-(2-methylfuran-3-carbonyl)pyrrolidin-2-yl]methyl]-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O4S/c1-12-5-3-4-6-17(12)26(23,24)20-10-15-9-14(19)11-21(15)18(22)16-7-8-25-13(16)2/h3-8,14-15,20H,9-11H2,1-2H3/t14-,15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLPSYHLXRKNSSY-GJZGRUSLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1S(=O)(=O)NCC2CC(CN2C(=O)C3=C(OC=C3)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1S(=O)(=O)NC[C@@H]2C[C@@H](CN2C(=O)C3=C(OC=C3)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.